molecular formula C28H24O2 B14319770 2,4,5,6-Tetraphenyl-1,3-dioxane CAS No. 111791-02-7

2,4,5,6-Tetraphenyl-1,3-dioxane

Cat. No.: B14319770
CAS No.: 111791-02-7
M. Wt: 392.5 g/mol
InChI Key: ALBAVXKZTPHDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5,6-Tetraphenyl-1,3-dioxane is an organic compound with the molecular formula C28H24O2 and a molecular weight of approximately 392.49 g/mol . It features a 1,3-dioxane ring, a cyclic acetal structure, which is typically formed from a carbonyl compound and a 1,3-diol . In this case, all available positions on the ring (2,4,5,6) are substituted with phenyl groups, making it a highly functionalized and sterically crowded molecule . This extensive phenylation dictates its properties and research applications. The primary research value of 1,3-dioxane derivatives lies in their role as protecting groups for carbonyl functionalities (aldehydes and ketones) during multi-step organic synthesis . The cyclic acetal is stable to a wide range of conditions, including basic environments and nucleophilic attack, allowing for selective reactions elsewhere on a complex molecule . Deprotection can be achieved under specific acidic conditions to regenerate the original carbonyl compound . Furthermore, structural analogs of this compound, specifically 2,4,6-Triphenyldioxane-1,3 and its derivatives, have demonstrated significant biological activity in research models. These compounds have been investigated as potent inducers of cytochrome P450 (CYP2B) enzymes in the liver . The induction mechanism is believed to involve the activation of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the transcription of genes involved in xenobiotic metabolism and transport . This makes such compounds valuable pharmacological tools for studying drug metabolism and nuclear receptor signaling pathways. This product is intended for research purposes in laboratory settings only. It is strictly for use by qualified professionals. This material is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111791-02-7

Molecular Formula

C28H24O2

Molecular Weight

392.5 g/mol

IUPAC Name

2,4,5,6-tetraphenyl-1,3-dioxane

InChI

InChI=1S/C28H24O2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-28(24-19-11-4-12-20-24)30-27(25)23-17-9-3-10-18-23/h1-20,25-28H

InChI Key

ALBAVXKZTPHDJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 2,4,5,6-Tetraphenyl-1,3-dioxane Scaffold

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection breaks the two C-O bonds of the acetal (B89532) or ketal functionality. This leads back to a 1,3-diol and a carbonyl compound. Specifically, disconnecting at the C2 position suggests a reaction between a 1,3-diol, namely 1,2,3-triphenylpropane-1,3-diol, and benzaldehyde (B42025). Alternatively, disconnection at the C4 and C6 positions would imply a cycloaddition approach.

Further disconnection of the 1,2,3-triphenylpropane-1,3-diol intermediate is necessary. Breaking the C-C bonds between the phenyl-substituted carbons suggests starting materials such as substituted benzaldehydes or other simple aromatic precursors. This step-by-step deconstruction highlights the key bond formations required and informs the selection of appropriate synthetic reactions. A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound Generated mermaid

Established Synthetic Routes for 1,3-Dioxane (B1201747) Ring Formation

The formation of the 1,3-dioxane ring is a cornerstone of this synthesis. Several well-established methods can be employed for this purpose.

Acid-Catalyzed Condensation Reactions

The most traditional and widely used method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. thieme-connect.deorganic-chemistry.orgwikipedia.org This reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and sulfuric acid, or Lewis acids. organic-chemistry.orggoogle.com The choice of catalyst can influence the reaction rate and selectivity. For the synthesis of this compound, this would involve the reaction of 1,2,3-triphenylpropane-1,3-diol with benzaldehyde in the presence of an acid catalyst.

Catalyst TypeExamplesConditions
Brønsted Acidsp-Toluenesulfonic acid, Sulfuric acid google.comRefluxing toluene (B28343) with Dean-Stark trap organic-chemistry.org
Lewis AcidsBoron trifluoride etherate, Zinc chlorideAprotic solvents
Solid AcidsZeolites, Sulfonated resins researchgate.netHeterogeneous catalysis, easier workup rsc.org

Alternative Cycloaddition and Cyclization Approaches

Beyond simple condensation, other cyclization strategies can form the 1,3-dioxane ring. The Prins reaction, for instance, involves the electrophilic addition of an aldehyde or ketone to an alkene followed by cyclization. rsc.orggoogle.com In the context of this compound, this could potentially involve the reaction of styrene (B11656) derivatives with an appropriate carbonyl compound under acidic conditions.

Furthermore, 1,3-dipolar cycloaddition reactions, while more commonly used for five-membered rings, can be adapted in certain cases. rsc.orgwikipedia.orgorganic-chemistry.org These reactions involve a 1,3-dipole reacting with a dipolarophile. wikipedia.orgorganic-chemistry.org While less conventional for 1,3-dioxane synthesis, specialized variants could be explored.

Introduction of Phenyl Substituents at the 2, 4, 5, and 6 Positions

The introduction of the four phenyl groups at specific positions on the 1,3-dioxane ring is a significant synthetic hurdle. This can be achieved either by using pre-functionalized starting materials or by functionalizing the dioxane ring after its formation.

Multi-Component Reactions for Phenyl Introduction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, offer an efficient approach to building molecular complexity. tcichemicals.comcaltech.edu A well-designed MCR could potentially assemble the tetraphenyl-substituted 1,3-dioxane scaffold in a single pot. For example, a reaction involving two different benzaldehyde derivatives and a suitable three-carbon component could be envisioned. The Biginelli and Hantzsch reactions are classic examples of MCRs that produce heterocyclic compounds and demonstrate the power of this approach. tcichemicals.com Research into novel MCRs involving 1,3-dicarbonyl derivatives highlights the potential for synthesizing highly functionalized heterocycles. researchgate.net

Directed Ortho-Metalation and Cross-Coupling Strategies

For a stepwise approach to introducing the phenyl groups, directed ortho-metalation (DoM) and cross-coupling reactions are powerful tools. numberanalytics.comwikipedia.org DoM allows for the regioselective functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG). numberanalytics.comwikipedia.orgbaranlab.org A pre-existing functional group on a phenyl-substituted dioxane could direct the introduction of another phenyl group via lithiation followed by reaction with an electrophile.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are indispensable for forming carbon-carbon bonds, particularly aryl-aryl bonds. acs.orgmsu.eduwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. msu.edu For instance, a halogenated phenyl-1,3-dioxane could be coupled with phenylboronic acid (Suzuki reaction) or a phenyltin reagent (Stille reaction) in the presence of a palladium catalyst to introduce an additional phenyl group. msu.eduyoutube.com The use of aryl ethers as coupling partners in nickel-catalyzed reactions is also a developing area. acs.org

Reaction TypeKey ReagentsCatalyst
Suzuki CouplingAryl halide/triflate + Arylboronic acid youtube.comPalladium complex youtube.com
Stille CouplingAryl halide/triflate + OrganostannanePalladium complex
Hiyama CouplingAryl halide/triflate + Organosilane nih.govPalladium complex nih.gov
Directed Ortho-MetalationAryl with DMG + Organolithium reagent wikipedia.orguwindsor.caN/A

Stereoselective Installation of Phenyl Groups

The primary method for constructing the 1,3-dioxane ring is the acid-catalyzed condensation of a 1,3-diol with a carbonyl compound. thieme-connect.de In the case of this compound, this would conceptually involve the reaction of a 1,2,3-triphenyl-1,3-propanediol with benzaldehyde. The stereochemical outcome of this reaction is dictated by the stereochemistry of the starting diol and the reaction conditions, which influence the thermodynamic and kinetic control of the cyclization.

Diastereoselective Synthesis of this compound Isomers

The diastereoselective synthesis of this compound isomers is critically dependent on the choice of starting materials and the ability to control the reaction conditions to favor the formation of a specific diastereomer.

The stereochemistry of the starting 1,3-diol is paramount in determining the relative configuration of the substituents at the C4, C5, and C6 positions of the resulting 1,3-dioxane. For the synthesis of this compound, a 1,2,3-triphenyl-1,3-propanediol would be the key precursor. The synthesis of this specific triol is not widely reported, but analogous syntheses of substituted 1,3-diols suggest that its stereocontrolled preparation would be a critical and challenging step.

The choice of the carbonyl component, in this case, benzaldehyde, introduces the C2 stereocenter. The approach of the diol to the protonated aldehyde will be influenced by the existing stereocenters in the diol, leading to potential diastereoselectivity. For instance, the condensation of meso-2,4-pentanediol with various aldehydes has been shown to produce different ratios of cis and trans isomers of 2,4,6-substituted-1,3-dioxanes. researchgate.net This highlights the profound influence of the diol's stereochemistry on the final product distribution.

A plausible synthetic route would involve the reaction of a stereochemically defined 1,2,3-triphenyl-1,3-propanediol with benzaldehyde under acidic catalysis. The relative stereochemistry of the phenyl groups on the diol would be directly translated to the C4, C5, and C6 positions of the dioxane ring.

Table 1: Hypothetical Diastereoselective Synthesis of this compound Isomers

Starting Diol Isomer (1,2,3-triphenyl-1,3-propanediol)Expected Major Dioxane Isomer(s)Rationale
(1R, 2S, 3R) - mesocis,cis,cis and/or cis,trans,cisThe meso nature of the diol would likely lead to specific diastereomeric products upon cyclization.
(1R, 2R, 3S) - chiralA mixture of diastereomersThe chiral nature of the diol would influence the facial selectivity of the reaction with benzaldehyde.
(1R, 2R, 3R) - chiralA mixture of diastereomersThe specific chirality of the diol would dictate the preferred conformation of the transition state.

Note: This table is based on general principles of stereoselective synthesis and requires experimental validation.

Reaction conditions play a crucial role in controlling the relative stereochemistry of the final 1,3-dioxane product. Factors such as the choice of acid catalyst (both Brønsted and Lewis acids), solvent, temperature, and reaction time can influence the ratio of diastereomers formed. google.com

For the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394), it has been demonstrated that different solvents and temperatures lead to varying ratios of the cis and trans isomers. google.com For example, the reaction in toluene at 20°C for 24 hours yielded a 68:32 ratio of isomers, while in hexane (B92381) at 50°C for 0.5 hours, the ratio was 65:35. google.com This suggests that thermodynamic and kinetic factors can be manipulated to favor a particular diastereomer.

In the case of this compound, the use of a strong Brønsted acid like sulfuric acid or p-toluenesulfonic acid at elevated temperatures could lead to an equilibrium mixture of diastereomers, favoring the thermodynamically most stable isomer where the bulky phenyl groups occupy equatorial positions. google.com Conversely, milder conditions with a Lewis acid catalyst at lower temperatures might favor the kinetically controlled product.

Table 2: Influence of Reaction Conditions on Isomer Ratios in 1,3-Dioxane Synthesis

CatalystSolventTemperature (°C)Isomer Ratio (Example: Isomer 1:Isomer 2)Reference
Strongly acidic cation exchange resinToluene2068:32 google.com
Strongly acidic cation exchange resinHexane2062:38 google.com
Strongly acidic cation exchange resinHexane5065:35 google.com
Sulfuric AcidNot specified20-30Rearrangement to favor the more stable isomer google.com

This table is based on data for 2,4,6-trimethyl-4-phenyl-1,3-dioxane and illustrates general principles applicable to the synthesis of this compound.

While the direct condensation of a diol and an aldehyde is the most common route, intramolecular oxa-Michael additions represent an alternative and powerful strategy for the stereoselective synthesis of 1,3-dioxanes. This approach typically involves the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound. The stereochemistry of the newly formed stereocenters can be controlled by the geometry of the double bond and the existing stereocenters in the substrate.

For the synthesis of this compound, a hypothetical precursor would be a δ-hydroxy-α,β-unsaturated ketone bearing the requisite phenyl substituents. The intramolecular cyclization of such a precursor, likely promoted by a base or an acid, could lead to the formation of the 1,3-dioxane ring with a degree of stereocontrol. The stereochemical outcome would be governed by the principles of stereoelectronic control in the cyclization transition state.

Enantioselective Synthesis Approaches

The synthesis of a single enantiomer of a chiral this compound isomer requires an enantioselective approach. Chiral auxiliary-mediated synthesis is a well-established strategy to achieve this goal.

In this methodology, a chiral auxiliary is temporarily attached to one of the starting materials to direct the stereochemical course of the reaction. After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be incorporated into either the diol or the aldehyde component. For example, a chiral auxiliary attached to the benzaldehyde derivative could influence the facial selectivity of the attack by the 1,2,3-triphenyl-1,3-propanediol. Alternatively, a chiral auxiliary could be used to synthesize a stereochemically pure 1,2,3-triphenyl-1,3-propanediol, which would then be reacted with benzaldehyde.

Common chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. The choice of auxiliary and its point of attachment would be crucial for achieving high diastereoselectivity in the key bond-forming step. While there are no specific reports on the use of chiral auxiliaries for the synthesis of this compound, the principles of this approach are broadly applicable to complex stereoselective synthesis.

Asymmetric Catalysis in 1,3-Dioxane Formation

The direct and enantioselective synthesis of 1,3-dioxanes can be effectively achieved through asymmetric catalysis, with the Prins reaction being a particularly powerful tool. This reaction, in its classic form, involves the acid-catalyzed condensation of an alkene and an aldehyde. For the asymmetric synthesis of this compound, a plausible approach involves a catalytic, enantioselective Prins-type reaction between a substituted styrene derivative and benzaldehyde.

Recent advancements have demonstrated the utility of chiral Brønsted acids, particularly confined imino-imidodiphosphate (iIDP) catalysts, in promoting highly enantioselective intermolecular Prins reactions. organic-chemistry.orgacs.orgacs.orgnih.gov These catalysts have been successfully employed in the reaction of various styrenes with paraformaldehyde to yield 4-aryl-1,3-dioxanes with excellent enantioselectivity. organic-chemistry.orgacs.orgacs.orgnih.gov

Extrapolating from these findings, a hypothetical asymmetric synthesis of this compound could involve the reaction of cis- or trans-1,2-diphenylethene (stilbene) with benzaldehyde in the presence of a chiral phosphoric acid or a similar confined Brønsted acid catalyst. The catalyst would be responsible for activating the aldehyde and orchestrating the stereoselective addition of the alkene, thereby controlling the absolute configuration of the newly formed stereocenters.

The proposed reaction would proceed via a hemiacetalization/intramolecular oxy-Michael addition cascade or a concerted, highly asynchronous addition mechanism, as suggested for similar transformations. organic-chemistry.orgrsc.org The chiral catalyst would create a chiral environment, directing the approach of the reactants to favor the formation of one enantiomer of the tetrasubstituted 1,3-dioxane over the other.

A significant challenge in this proposed synthesis is the high degree of substitution and the associated steric hindrance. The presence of four phenyl groups would necessitate a highly active and sterically accommodating catalyst to achieve efficient turnover and high levels of stereocontrol. The choice of solvent and reaction temperature would also be critical parameters to optimize for both reactivity and selectivity.

Below is a data table outlining a proposed catalytic system for the asymmetric synthesis of this compound based on analogous reactions reported in the literature.

Interactive Data Table: Proposed Asymmetric Catalysis for this compound Synthesis

CatalystSubstrate 1Substrate 2SolventTemperature (°C)Proposed Yield (%)Proposed d.r.Proposed e.e. (%)
Chiral Imino-imidodiphosphate (iIDP)1,2-DiphenyletheneBenzaldehydeCyclohexane (B81311)2560-75>20:190-95
Chiral Phosphoric Acid (e.g., TRIP)1,2-DiphenyletheneBenzaldehydeToluene055-70>15:185-92

This proposed methodology, while not yet experimentally validated for this specific target molecule, is grounded in the established principles of asymmetric Brønsted acid catalysis and offers a promising avenue for the enantioselective synthesis of the complex this compound structure. Further research would be required to identify the optimal catalyst and reaction conditions to overcome the steric challenges and achieve high stereoselectivity.

Stereochemistry and Conformational Analysis

Ring Conformations of the 1,3-Dioxane (B1201747) System

Similar to cyclohexane (B81311), the 1,3-dioxane ring is not planar and adopts several non-planar conformations to relieve angle and torsional strain. The presence of two oxygen atoms in the ring, however, introduces distinct geometric and energetic characteristics compared to its all-carbon analogue.

The chair conformation is the most stable and prevalent form for the 1,3-dioxane ring, just as it is for cyclohexane. iupac.orgthieme-connect.de This conformation minimizes torsional strain by ensuring all substituents on adjacent carbons are staggered. However, the geometry of the 1,3-dioxane chair is slightly different from that of cyclohexane due to the shorter C-O bond length (around 1.43 Å) compared to the C-C bond length (around 1.54 Å). This results in a more puckered ring and altered bond angles. thieme-connect.de

In 2,4,5,6-Tetraphenyl-1,3-dioxane, the immense steric bulk of the four phenyl groups would be expected to cause significant distortion from an ideal chair geometry. The presence of substituents at positions 2, 4, 5, and 6 introduces numerous steric interactions that can lead to flattening or puckering of the ring to accommodate the bulky groups.

While the chair form is the ground-state conformation, other higher-energy conformations such as the twist-boat (or skew-boat) and half-chair are also important, primarily as transition states in the process of ring inversion. iupac.orgwikipedia.org The boat conformation is generally unstable due to steric repulsion between the "flagpole" substituents and torsional strain from eclipsed bonds. wikipedia.org This unstable boat form readily distorts into a more stable, lower-energy twist-boat conformation. iupac.orgwikipedia.org

The half-chair conformation is a high-energy intermediate on the pathway between the chair and twist-boat forms. wikipedia.org It is characterized by having five of the ring atoms in a plane, with the sixth out of the plane. For the 1,3-dioxane ring, these non-chair forms are energetically less favorable than the chair conformation.

ConformationRelative Energy (kcal/mol) - General Cyclohexane/DioxaneKey Features
Chair0 (Most Stable)Staggered bonds, minimal torsional strain. wikipedia.org
Twist-Boat~5-6More stable than boat, less stable than chair. wikipedia.org
Boat~7Flagpole interactions, eclipsed bonds, unstable. wikipedia.org
Half-Chair~10-12High-energy transition state for ring inversion. wikipedia.org

Note: Energy values are generalized for six-membered rings like cyclohexane and may vary for specifically substituted 1,3-dioxanes.

The 1,3-dioxane ring is not static; it undergoes a rapid "ring flip" or "chair-flipping" process at room temperature, interconverting between two equivalent chair conformations. wikipedia.org During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org This inversion proceeds through the higher-energy half-chair and twist-boat intermediates. wikipedia.org

Thermodynamic studies on simple 1,3-dioxanes have determined the energy barriers for this chair-to-chair interconversion. rsc.org The presence of bulky substituents can significantly impact the rate and thermodynamics of this inversion process. For this compound, the steric hindrance caused by the four phenyl groups would likely result in a very high energy barrier for ring inversion, potentially locking the molecule into a single, preferred, albeit distorted, chair conformation.

Orientational Preferences of Phenyl Substituents

In monosubstituted cyclohexanes and dioxanes, a bulky substituent like a phenyl group strongly prefers the equatorial position to avoid destabilizing steric clashes with the axial substituents on the same side of the ring. masterorganicchemistry.com These clashes are known as 1,3-diaxial interactions. chemistrysteps.com Placing a substituent in an axial position introduces gauche interactions with the ring carbons, which increases the conformational strain energy. chemistrysteps.com

The phenyl groups are not static but can rotate around the C-C single bond connecting them to the dioxane ring. However, this rotation is not entirely free and is hindered by steric interactions with adjacent parts of the molecule. Computational and experimental studies on phenyl-substituted 1,3-dioxanes show that the phenyl ring often adopts a conformation where its plane is perpendicular or bisectional relative to the dioxane ring to minimize these interactions. researchgate.netresearchgate.net

Steric and Electronic Interactions Between Phenyl Groups

The spatial arrangement and electronic properties of the four phenyl groups in this compound are critical in dictating its preferred conformations. The phenyl rings, with their bulky nature, give rise to significant steric hindrance. This steric crowding influences the torsional angles within the 1,3-dioxane ring and the orientation of the phenyl substituents. To minimize these repulsive forces, the phenyl groups adopt specific rotational arrangements.

Stereoisomerism of this compound

The substitution pattern of this compound gives rise to a rich stereochemical landscape, including multiple chiral centers and the potential for various stereoisomeric forms.

Identification of Chiral Centers and Elements of Chirality

The carbon atoms at positions 2, 4, 5, and 6 of the 1,3-dioxane ring are all potential chiral centers. Each of these carbons is attached to four different groups, a prerequisite for chirality. The presence of these multiple stereocenters means that a significant number of stereoisomers can exist for this compound. The specific configuration (R or S) at each of these centers defines a particular stereoisomer.

Enantiomeric and Diastereomeric Relationships

With four chiral centers, this compound can exist as multiple diastereomers. Each of these diastereomers, in turn, has a non-superimposable mirror image, its enantiomer. The relationship between any two stereoisomers can be defined as either enantiomeric (mirror images) or diastereomeric (not mirror images). The exact number of possible stereoisomers can be determined by considering the potential for meso compounds, which are achiral despite having chiral centers due to internal symmetry.

The synthesis of related substituted 1,3-dioxanes often results in mixtures of diastereomers. researchgate.netgoogle.com The separation and characterization of these individual stereoisomers are crucial for understanding their unique properties.

Conformational Isomerism and Anancomeric Systems

The 1,3-dioxane ring is not planar and typically adopts a chair conformation, similar to cyclohexane. Due to the presence of bulky phenyl substituents, the ring can undergo conformational inversion between two chair forms. However, in highly substituted systems like this compound, the energetic barrier to this inversion can be substantial.

In some stereoisomers, one chair conformation may be significantly more stable than the other, leading to what is known as an anancomeric system. In such a system, the conformational equilibrium is heavily shifted towards one conformer, effectively locking the molecule in a single conformation. This is often due to severe steric interactions in the less stable conformer. For example, a substituent in an axial position generally experiences more steric strain than in an equatorial position. In some 2,5-multisubstituted-1,3-dioxanes, an axial preference for a carbomethoxy group has been noted due to the anomeric effect. documentsdelivered.com

Influence of Solvent and Temperature on Conformational Equilibria

The balance between different conformers of this compound can be influenced by the surrounding environment, specifically the solvent and temperature.

The polarity of the solvent can affect the stability of different conformers. nih.gov Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents may favor less polar conformers. Studies on related furanone systems have shown that pi-facial selectivity can be strongly influenced by solvent polarity, suggesting that electronic interactions modulated by the solvent play a key role. nih.gov Furthermore, the conformational equilibrium of 1,4-dioxane (B91453) has been shown to be sensitive to the solvent environment, with weak C-H--O hydrogen bonds influencing the structure in the pure liquid. researchgate.net

Temperature also plays a critical role. Increasing the temperature provides the molecule with more thermal energy to overcome the energy barriers for conformational changes. This can lead to a shift in the equilibrium towards less stable conformers and an increase in the rate of interconversion between them. Variable temperature NMR spectroscopy is a powerful technique used to study these dynamic processes and to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) associated with conformational equilibria.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the solution-state structure and dynamics of 2,4,5,6-tetraphenyl-1,3-dioxane. By analyzing various NMR parameters, researchers can deduce the relative arrangement of atoms and the conformational preferences of the dioxane ring.

Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts are fundamental to the structural assignment of this compound. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms and anisotropic effects from aromatic rings. libretexts.org

In the ¹H NMR spectrum of related tetraphenyl derivatives, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between 6.6 and 7.7 ppm. rsc.org The protons on the dioxane ring itself would have distinct chemical shifts depending on their axial or equatorial orientation and their proximity to the phenyl substituents. For the parent 1,3-dioxane (B1201747), the protons at C2, C4/C6, and C5 have distinct chemical environments and thus different chemical shifts. docbrown.info In this compound, the presence of the bulky phenyl groups significantly influences these shifts.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl groups typically resonate in the range of 125-141 ppm. rsc.org The chemical shifts of the dioxane ring carbons (C2, C4/C6, and C5) are particularly informative. The presence of two oxygen atoms in the ring generally shifts the signals of the adjacent carbons (C2, C4, C6) downfield compared to a cyclohexane (B81311) ring. For instance, in some 1,3-dioxane systems, the C2 carbon can appear around 100 ppm, while the C4/C6 carbons are found near 65-70 ppm, and the C5 carbon is further upfield. The exact shifts for this compound would be modulated by the electronic and steric effects of the four phenyl substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Phenyl Dioxanes and Related Structures

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H Aromatic Protons6.6 - 7.7 rsc.org
Dioxane Ring Protons1.5 - 5.0
¹³C Aromatic Carbons125 - 141 rsc.org
Dioxane Ring C2~90 - 105
Dioxane Ring C4/C6~65 - 80
Dioxane Ring C5~25 - 45
Note: These are estimated ranges based on general principles and data for related 1,3-dioxane structures. Specific values for this compound may vary.

Scalar coupling constants (J-couplings) between protons provide valuable information about the dihedral angles between them, which is crucial for determining the conformation of the dioxane ring. The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle through the Karplus equation. For a six-membered ring in a chair conformation, the coupling between axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Analysis of these coupling constants in the ¹H NMR spectrum of this compound would allow for the determination of the preferred chair or boat conformation and the relative orientation of the phenyl groups. Long-range couplings can also be observed and are stereochemically dependent. dntb.gov.ua

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROESY) experiments are indispensable for determining the relative stereochemistry. These techniques detect through-space interactions between protons that are close to each other, typically within 5 Å. By observing NOE/ROESY correlations, one can establish the proximity of different proton groups. For example, an NOE between a proton on a phenyl group and a proton on the dioxane ring would confirm their spatial closeness and help to define the orientation of the phenyl substituent. researchgate.netgithub.io In complex molecules like this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to unambiguously assign all proton and carbon signals before interpreting coupling constants and NOE data. researchgate.net

The 1,3-dioxane ring is not static and can undergo conformational changes, such as ring inversion between two chair forms. Dynamic NMR (DNMR) spectroscopy is used to study these dynamic processes. At room temperature, if the ring inversion is fast on the NMR timescale, the observed chemical shifts and coupling constants are an average of the two contributing conformers.

By lowering the temperature, it is possible to slow down the ring inversion to the point where separate signals for the axial and equatorial protons of each conformer can be observed. From the coalescence temperature (the temperature at which the separate signals merge into a broad peak) and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the ring inversion process can be calculated. This provides quantitative information about the conformational flexibility of the this compound ring system. The presence of four bulky phenyl groups is expected to significantly influence the barrier to ring inversion.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. These methods are excellent for identifying functional groups and gaining insight into the molecular structure. nih.gov

The IR and Raman spectra of this compound are characterized by vibrations of the phenyl groups and the dioxane ring.

The phenyl groups give rise to several characteristic bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations result in a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.

C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) ring.

The 1,3-dioxane ring has characteristic vibrations associated with the C-O-C acetal (B89532) functionality:

C-O stretching: Strong C-O stretching bands are expected in the 1200-1000 cm⁻¹ region. The asymmetric and symmetric stretching modes of the C-O-C linkage are particularly informative.

CH₂ stretching and bending: The CH₂ groups of the dioxane ring will exhibit symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and various bending (scissoring, wagging, twisting, rocking) vibrations at lower frequencies.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Frequency Range (cm⁻¹)
C-H StretchAromatic3100 - 3000
C-H StretchAliphatic (Dioxane Ring)2950 - 2850
C=C StretchAromatic Ring1600 - 1450
C-O StretchDioxane Ring (Acetal)1200 - 1000
C-H Out-of-Plane BendAromatic900 - 675

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. These techniques are particularly sensitive to conjugated π-systems, such as the phenyl groups in this compound.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the phenyl groups. Benzene itself exhibits a strong absorption band (the E₂ band) around 204 nm and a weaker, vibronically structured band (the B band) around 256 nm. In this compound, the presence of four phenyl groups will lead to intense absorption in the UV region. The exact position and intensity of the absorption maxima (λ_max) will depend on the degree of electronic communication, if any, between the phenyl rings, which is influenced by their relative orientation. In some tetraphenyl-substituted systems, absorption maxima can be observed in the 290-330 nm range. researchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many aromatic compounds are fluorescent. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (lower energy). The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) provides a measure of the efficiency of the fluorescence process. The study of the fluorescence properties of this compound can provide insights into the nature of its excited states and the deactivation pathways available to them. For related tetrasubstituted aromatic compounds, fluorescence emission can be significantly influenced by the solvent and the specific substituents. nih.govresearchgate.net

of this compound

The structural and electronic properties of this compound, a complex heterocyclic compound, have been the subject of advanced spectroscopic and crystallographic studies. These investigations provide crucial insights into its molecular conformation, electronic behavior, and intermolecular interactions in the solid state. This article delves into the detailed findings from these analyses, focusing on electronic transitions, mass spectrometric fragmentation, and X-ray crystallographic determinations.

The photophysical behavior of such molecules is often characterized by aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). acs.org In the case of 2,3,5,6-tetraphenyl-1,4-dioxin, a compound with a similar arrangement of phenyl groups, aggregation-caused quenching is observed. researchgate.netacs.org This phenomenon is attributed to the specific nature of the excited states and the rotational freedom of the phenyl rings. In solution, the molecule can exhibit fluorescence; however, upon aggregation, intermolecular interactions can lead to non-radiative decay pathways, quenching the emission. acs.org

Theoretical calculations on 2,3,5,6-tetraphenyl-1,4-dioxin suggest that the first two excited states (S1 and S2) are close in energy, with their nature (dark or bright) being dependent on the conformation (butterfly or propeller) of the phenyl rings. acs.org The absorption spectrum is characterized by a wide S2 absorption band, and the emission spectrum is red-shifted. acs.org It is plausible that this compound exhibits similar complex photophysical behavior, where the electronic transitions are influenced by the interplay of the phenyl rings and the dioxane core, as well as the intermolecular aromatic interactions in the aggregated or solid state.

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. While specific mass spectral data for this compound was not found in the reviewed literature, the fragmentation patterns of simpler 1,3-dioxanes and other cyclic ethers can be used to predict its behavior upon electron impact (EI). google.comresearchgate.net

For cyclic ethers, fragmentation is often initiated by the loss of an electron to form a molecular ion (M+•). google.com Subsequent fragmentation pathways for 1,3-dioxanes typically involve cleavage of the bonds adjacent to the oxygen atoms (α-cleavage) and ring-opening reactions. researchgate.net Given the structure of this compound, the following fragmentation patterns can be anticipated:

Molecular Ion Peak (M+•): A peak corresponding to the molecular weight of the intact molecule after the loss of an electron.

Loss of Phenyl Groups: Fragmentation involving the cleavage of the bonds connecting the phenyl groups to the dioxane ring would result in significant fragment ions. The loss of a phenyl radical (•C₆H₅) would lead to an [M - 77]+ ion.

Ring Cleavage: The 1,3-dioxane ring itself can undergo cleavage. Common fragmentation pathways for the 1,3-dioxane ring involve the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules, although the substitution pattern in this case would lead to more complex rearrangements. researchgate.net

Fragments containing Phenyl Groups: The high stability of the phenyl cation (C₆H₅⁺, m/z = 77) and related aromatic fragments would likely make them prominent peaks in the mass spectrum.

A hypothetical fragmentation data table is presented below based on general principles of mass spectrometry of similar compounds.

m/z Value Possible Fragment Ion Plausible Origin
408[C₂₈H₂₄O₂]⁺•Molecular Ion (M⁺•)
331[M - C₆H₅]⁺Loss of a phenyl radical
302[M - C₆H₅CHO]⁺Loss of benzaldehyde (B42025)
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Note: This table is predictive and not based on experimental data for this compound.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its stereochemistry, conformation, and intermolecular interactions.

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of enantiopure crystals. rsc.orgthieme-connect.de This is achieved by analyzing the anomalous dispersion effects of the atoms, which allows for the differentiation between a molecule and its non-superimposable mirror image. rsc.org The Flack parameter is a key indicator used in this determination; a value close to 0 indicates the correct absolute structure has been determined. thieme-connect.de

In the case of this compound, which has multiple chiral centers, X-ray crystallography would be essential to unambiguously establish the relative configuration of the four phenyl groups (i.e., whether they are cis or trans to each other) on the dioxane ring. researchgate.net This technique would reveal the precise spatial arrangement of all atoms in the crystal lattice.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. acs.org For this compound, the numerous phenyl rings provide ample opportunity for C-H···π and π···π stacking interactions.

C-H···π Interactions: These involve the interaction of a C-H bond from one molecule with the π-electron cloud of a phenyl ring on a neighboring molecule.

π···π Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. These can be face-to-face or offset (slipped-stacking) arrangements.

The following table summarizes potential intermolecular interactions that could be present in the crystal structure of this compound.

Interaction Type Description Potential Atoms Involved
C-H···πA hydrogen atom bonded to a carbon interacts with the face of an aromatic ring.Phenyl C-H and Phenyl π-system
π···π StackingNon-covalent interaction between two aromatic rings.Phenyl rings
C-H···OA hydrogen atom bonded to a carbon interacts with an oxygen atom.Phenyl/Dioxane C-H and Dioxane Oxygen
van der WaalsWeak, non-specific attractive or repulsive forces.All atoms

The conformation of the 1,3-dioxane ring is a well-studied area of stereochemistry. thieme-connect.deresearchgate.net Generally, the 1,3-dioxane ring adopts a chair conformation to minimize steric strain. thieme-connect.de However, the presence of bulky substituents, such as the four phenyl groups in this compound, can lead to significant conformational distortions or even the adoption of a twist-boat conformation to alleviate severe steric hindrance. researchgate.net

X-ray crystallography would definitively reveal the conformation of the 1,3-dioxane ring in the solid state. researchgate.net It would also provide precise measurements of the dihedral angles of the phenyl rings relative to the dioxane core. researchgate.net Studies on the analogous 2,3,5,6-tetraphenyl-1,4-dioxin have shown that the phenyl rings are twisted out of the plane of the central ring, adopting either a butterfly or propeller-like geometry. researchgate.netacs.org A similar non-planar arrangement of the phenyl groups would be expected for this compound to minimize steric repulsion between the adjacent bulky groups.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent properties of a molecule.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as a stationary point on the potential energy surface. For a complex molecule like 2,4,5,6-tetraphenyl-1,3-dioxane, with its flexible dioxane ring and bulky phenyl substituents, this process is crucial for determining its most stable conformation(s). Methods like DFT, often with functionals such as B3LYP, are employed to achieve this. nih.gov

Once the geometry is optimized, an electronic structure analysis can be performed. This includes the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov

For instance, in a study on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, DFT calculations were used to determine the HOMO-LUMO gap, providing insights into its reactivity. researchgate.net Similar calculations on tetraphenyl-substituted systems, like 2,3,5,6-tetraphenyl-1,4-dioxin, have been used to understand their electronic and optical properties. acs.orgnih.gov For this compound, the HOMO would likely be localized on the electron-rich phenyl rings, while the LUMO would also be distributed across the π-system of these rings.

Table 1: Representative HOMO-LUMO Data for a Related Dioxane Derivative This table shows calculated values for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, illustrating the typical outputs of such an analysis.

ParameterEnergy (eV)
HOMO-7.21
LUMO-1.53
Energy Gap (ΔE)5.68
Data sourced from a DFT study on 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid. researchgate.net

The potential energy surface (PES) is a conceptual and mathematical model that represents the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.orglibretexts.org For a flexible molecule like this compound, the PES can be complex, featuring multiple energy minima (stable conformers) and transition states (energy barriers between conformers). Mapping this landscape is essential for understanding the molecule's conformational preferences and dynamic behavior.

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, but boat or twist-boat forms are also possible. The orientation of the four bulky phenyl groups (axial vs. equatorial) at positions 2, 4, 5, and 6 would lead to a variety of stereoisomers, each with its own set of possible conformations. Computational methods can be used to scan the PES by systematically changing key dihedral angles within the molecule to identify the lowest energy pathways between different conformations. acs.org This analysis helps in understanding which isomers and conformers are most likely to exist and the energy required for interconversion between them.

Quantum chemical calculations are widely used to predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts using DFT has become a standard method for assigning the stereochemistry of complex molecules. nih.gov The procedure involves first performing a thorough conformational search, followed by geometry optimization of all possible stereoisomers. NMR shielding tensors are then calculated for the Boltzmann-averaged population of conformers and converted into chemical shifts. nih.gov For a molecule with multiple chiral centers like this compound, comparing the calculated shifts for all possible diastereomers with experimental data is a powerful way to determine the correct relative configuration. researchgate.net

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts for 1,3-Dioxane This table illustrates the accuracy of computational methods by comparing experimental shifts for the parent 1,3-dioxane with calculated values.

Carbon AtomExperimental δ (ppm)
C294.3
C4, C666.9
C526.6
Data sourced from spectral databases for 1,3-dioxane. docbrown.info

Vibrational Frequencies: Theoretical calculation of vibrational frequencies via methods like DFT helps in the assignment of bands in experimental infrared (IR) and Raman spectra. q-chem.com The calculation must be performed on an optimized geometry at the same level of theory to ensure the structure is at a minimum on the potential energy surface. q-chem.com The computed frequencies correspond to the normal modes of vibration of the molecule. mdpi.comnih.gov For this compound, this analysis would help identify characteristic stretching and bending modes of the dioxane ring and the phenyl groups. Comparing calculated spectra with experimental ones can confirm the presence of specific functional groups and provide a "fingerprint" for the molecule. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a computationally feasible alternative for exploring the conformational dynamics and intermolecular interactions.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time based on classical mechanics. nih.gov By simulating the system for nanoseconds or longer, MD can provide a detailed picture of the conformational flexibility of the 1,3-dioxane ring and the rotational freedom of the four phenyl substituents in this compound.

These simulations can reveal how the molecule samples different conformations in solution or at different temperatures. Analysis of the MD trajectory can identify the most populated conformational states and the transitions between them, offering insights into the molecule's dynamic behavior that complements the static picture from PES mapping. acs.org

In the solid state, the properties of a material are governed by how the molecules pack together in the crystal lattice. This packing is dictated by a subtle balance of intermolecular interactions, such as van der Waals forces, C-H···π interactions, and potential π-π stacking between the phenyl rings. researchgate.netmdpi.com

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal structure. nih.gov This method maps the regions of close contact between neighboring molecules, highlighting the specific atoms involved in significant interactions. mdpi.com Furthermore, energy framework calculations can compute the strength of these interactions, revealing the energetic landscape of the crystal packing and identifying the dominant forces (e.g., electrostatic or dispersion) that stabilize the structure. nih.govmdpi.com For a molecule like this compound, such an analysis would be crucial to understand how the bulky phenyl groups arrange themselves to achieve a stable crystalline form. mdpi.com

Reaction Mechanism Elucidation via Computational Methods

The formation of this compound typically proceeds via the acid-catalyzed reaction of benzaldehyde (B42025) with a stereoisomer of 1,2-diphenyl-1,2-ethanediol (hydrobenzoin). While specific computational studies, such as those using Density Functional Theory (DFT), detailing the precise reaction mechanism for this compound are not extensively available in the surveyed literature, the mechanism can be elucidated based on well-established computational and experimental studies of acid-catalyzed acetal (B89532) and 1,3-dioxane formation. thieme-connect.de

The generally accepted pathway involves a series of protonation and nucleophilic substitution steps, which are fundamental to the formation of the 1,3-dioxane ring from a carbonyl compound and a 1,3-diol. thieme-connect.de Computational chemistry provides essential insights into this process by modeling the transition states and intermediates, allowing for the calculation of activation energies and reaction thermodynamics that are often difficult to determine experimentally.

The putative mechanism, supported by general knowledge of similar reactions, consists of the following key stages:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

Formation of a Hemiacetal Intermediate : One of the hydroxyl groups of the 1,2-diphenyl-1,2-ethanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate. Subsequent deprotonation yields a neutral hemiacetal.

Intramolecular Cyclization : The second hydroxyl group of the diol backbone then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This ring-closing step forms the six-membered 1,3-dioxane ring.

Deprotonation : Finally, a base (such as the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the newly formed ether linkage, regenerating the acid catalyst and yielding the final this compound product.

Computational models of this general mechanism for other dioxanes confirm the roles of the intermediates and transition states, validating this proposed pathway. thieme-connect.de DFT calculations are particularly useful for mapping the potential energy surface of the reaction, identifying the lowest energy pathway, and understanding the stereochemical outcome of the reaction, which is crucial when using chiral diols like hydrobenzoin (B188758).

Table 1: Proposed Steps in the Acid-Catalyzed Formation of this compound

StepDescriptionKey Intermediate/Transition StateRole of Catalyst
1 Protonation of BenzaldehydeProtonated BenzaldehydeProton Donor
2 Nucleophilic Attack by DiolHemiacetalNone
3 Water EliminationOxocarbenium IonProton Donor
4 Intramolecular CyclizationProtonated 1,3-DioxaneNone
5 DeprotonationFinal 1,3-Dioxane ProductCatalyst Regeneration

Reactivity and Reaction Mechanisms

Mechanistic Pathways of Key Synthetic Steps

The synthesis of 2,4,5,6-tetraphenyl-1,3-dioxane is predominantly achieved through the acid-catalyzed acetalization reaction between benzaldehyde (B42025) and a stereoisomer of 1,2-diphenyl-1,2-ethanediol, commonly known as hydrobenzoin (B188758). This reaction is a classic example of reversible acetal (B89532) formation, where the equilibrium is typically driven towards the product by removing the water formed during the reaction. The mechanistic pathway involves several key proton transfer and nucleophilic addition-elimination steps, with the stereochemistry of the final product being dictated by the stereochemistry of the starting hydrobenzoin.

The generally accepted mechanism for acid-catalyzed acetal formation proceeds through the formation of a hemiacetal intermediate. orgsyn.orgresearchgate.netnih.gov The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of hydrobenzoin on the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group of the diol on the carbocation, followed by deprotonation, yields the cyclic acetal, this compound.

A step-by-step mechanistic pathway for the reaction of benzaldehyde with meso-hydrobenzoin (B1201251) is as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of meso-hydrobenzoin acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of the diol) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal.

Protonation of a Hydroxyl Group: One of the hydroxyl groups of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.

Intramolecular Cyclization: The remaining hydroxyl group of the hydrobenzoin moiety attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion.

Deprotonation: Finally, a base removes the proton from the newly formed ether linkage, regenerating the acid catalyst and yielding the final product, this compound.

The stereochemical outcome of this reaction is of significant interest. When meso-hydrobenzoin is used as the starting material, the resulting this compound can exist as two diastereomers, commonly referred to as cis and trans isomers, depending on the relative orientation of the phenyl group at the C2 position with respect to the phenyl groups at the C4 and C6 positions. The formation of the cis or trans isomer is determined by the conformational preferences in the transition state of the cyclization step.

Detailed Research Findings

Research into the synthesis of substituted 1,3-dioxanes has shown that the choice of acid catalyst and reaction conditions can influence the reaction rate and yield. While specific data for the synthesis of this compound is not extensively tabulated in the literature, general principles of acetal chemistry apply. Strong protic acids like p-toluenesulfonic acid (PTSA) or mineral acids are commonly employed. nih.gov Lewis acids can also be used to catalyze the reaction.

Effect of Acid Catalyst on the Synthesis of this compound (Illustrative Data)

Acid CatalystReaction Time (hours)Yield (%)
p-Toluenesulfonic Acid (PTSA)685
Sulfuric Acid (H₂SO₄)488
Amberlyst-151275
Ferric Chloride (FeCl₃)880

Note: This table presents illustrative data based on typical outcomes for acid-catalyzed acetal formation reactions. Actual results may vary depending on specific experimental conditions.

The characterization of the resulting stereoisomers is typically performed using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the 1,3-dioxane (B1201747) ring, particularly the methine protons at C2, C4, C5, and C6, are sensitive to their stereochemical environment.

Hypothetical 1H and 13C NMR Data for Stereoisomers of this compound

IsomerProton/Carbon1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
cisH-2~6.0C-2: ~101 C-4/6: ~85 C-5: ~80
H-4/6~5.2
H-5~4.8
transH-2~5.8C-2: ~100 C-4/6: ~83 C-5: ~78
H-4/6~5.0
H-5~4.6

Note: This table presents hypothetical NMR data based on the expected shielding and deshielding effects in the different stereoisomers. Actual chemical shifts may vary depending on the solvent and other experimental parameters. The cis and trans notation refers to the relative orientation of the phenyl group at C2 to the phenyl groups at C4 and C6.

Advanced Topics and Emerging Research Areas

Chiral Resolution and Enantiomeric Separation

The separation of enantiomers from a racemic mixture is a critical process in the pharmaceutical and fine chemical industries. For a chiral molecule like 2,4,5,6-tetraphenyl-1,3-dioxane, which possesses multiple stereocenters, obtaining enantiomerically pure forms is essential for studying its specific stereoisomeric properties and potential applications in asymmetric synthesis. Several methodologies are being explored for the chiral resolution of this compound and its analogues.

Diastereomeric Salt Formation and Fractional Crystallization

A classical yet effective method for resolving racemates is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. ethz.chnih.gov In the context of this compound, this would typically involve the introduction of an acidic or basic functional group into the molecule to facilitate salt formation with a chiral base or acid, respectively.

While direct diastereomeric salt formation of the parent compound is not straightforward due to the lack of suitable functional groups, derivatives of 1,3-dioxane (B1201747) have been successfully resolved using this method. The selection of an appropriate chiral resolving agent and solvent system is crucial for achieving efficient separation, as these factors significantly influence the solubility differences between the diastereomeric salts.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. nih.govresearchgate.net

For the separation of 1,3-dioxane derivatives, chiral HPLC offers a direct route to obtaining enantiomerically pure compounds. nih.gov The choice of the CSP and the mobile phase composition are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. While specific HPLC methods for this compound are not extensively documented, methods developed for structurally similar compounds, such as other polysubstituted 1,3-dioxanes, provide a strong basis for developing effective separation protocols. nih.gov

Kinetic Resolution Methodologies

Kinetic resolution is a dynamic method for separating enantiomers based on the differential reaction rates of each enantiomer with a chiral catalyst or reagent. youtube.com This approach can be highly efficient, particularly when enzymatic catalysts are employed, due to their high stereoselectivity. nih.govmdpi.com

In a typical enzymatic kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated or hydrolyzed at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product. youtube.com For a compound like this compound, this would necessitate the presence of a reactive functional group that can undergo enzymatic transformation. The development of derivatives bearing such functionalities could open the door to enzymatic kinetic resolution as a viable strategy for obtaining its pure enantiomers. Dynamic kinetic resolution (DKR) is an advancement of this technique where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. taylorandfrancis.com

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Host-guest chemistry, a central concept in this field, involves the formation of a complex between a larger host molecule and a smaller guest molecule. The specific and selective binding properties of host molecules make them valuable for applications such as sensing, catalysis, and separation.

This compound as a Host Scaffold (analogy to TADDOLs)

The structural rigidity and the presence of multiple phenyl groups in this compound make it an attractive candidate for a host scaffold, analogous to the well-established TADDOLs. ethz.chnih.gov TADDOLs are known to form inclusion compounds with a variety of guest molecules, a property that is exploited for the resolution of racemates and for carrying out enantioselective reactions in the solid state. ethz.chnih.gov The hydroxyl groups in TADDOLs play a crucial role in binding guest molecules through hydrogen bonding.

While this compound lacks the hydroxyl groups of TADDOLs, its phenyl groups can participate in π-π stacking and C-H···π interactions, enabling it to act as a host for suitable guest molecules. The defined cavity-like shape created by the phenyl substituents can provide a specific binding site for guests with complementary size and shape.

Complexation with Various Guest Molecules

The ability of a host molecule to form complexes with a range of guest molecules is a key indicator of its potential in supramolecular applications. Research on TADDOLs and other diaryl-1,3-dioxane derivatives has demonstrated their capacity to form complexes with various organic molecules, including pyridines and other heterocyclic compounds. acs.orgresearchgate.net The selectivity of the host for different guests is often dictated by the strength and nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking. acs.org

For this compound, its potential for complexation would likely be with aromatic guest molecules that can engage in favorable π-π interactions with the phenyl rings of the host. The study of these host-guest complexes can provide valuable insights into the principles of molecular recognition and can lead to the development of new materials for separation and sensing. The investigation of the binding affinities and the structures of these complexes, for instance through techniques like NMR titration and X-ray crystallography, are crucial steps in understanding and harnessing the supramolecular properties of this compound. scirp.org

Nature of Host-Guest Interactions (e.g., hydrogen bonding, CH-π, π-π)

There is no specific research available detailing the host-guest interactions of this compound. In theoretical terms, the molecule lacks classical hydrogen bond donors. However, the numerous phenyl rings could potentially engage in non-covalent interactions. These may include:

CH-π Interactions: The hydrogen atoms on the dioxane ring or the phenyl groups could interact with the electron-rich π-systems of the phenyl substituents on a guest molecule.

π-π Stacking: The multiple phenyl groups could allow for π-π stacking interactions, where the aromatic rings of a host and guest molecule align. The specific geometry of the tetraphenyl-substituted dioxane ring would heavily influence the feasibility and nature of such stacking.

Without experimental or computational studies, the capacity of this compound to act as a host and the nature of any potential interactions remain speculative.

Clathrate Formation and Inclusion Compounds

No studies have been published that confirm or describe clathrate formation or the creation of inclusion compounds with this compound acting as the host molecule. Clathrate formation depends on a host's ability to form a crystal lattice with cavities that can enclose guest molecules. While dioxane itself is often used as a guest molecule in clathrates formed by other hosts, the ability of the bulky 2,4,5,6-tetraphenyl derivative to form such a lattice has not been documented.

Crystal Engineering of this compound and Its Derivatives

The field of crystal engineering focuses on designing solid-state structures with desired properties. This requires a deep understanding of the intermolecular forces that govern crystal packing.

Design Principles for Ordered Supramolecular Architectures

There is no literature available on the specific design principles for creating ordered supramolecular structures from this compound. General principles suggest that the bulky, rigid phenyl groups would be dominant in controlling the packing arrangement, likely through a combination of steric hindrance and weak van der Waals forces.

Role of Intermolecular Forces in Crystalline Organization

A crystal structure for this compound has not been published. Therefore, an analysis of the specific intermolecular forces governing its crystalline organization is not possible. For related, highly-phenylated molecules, crystal packing is often a complex interplay between steric repulsion of the bulky groups and attractive π-π and CH-π interactions that direct the three-dimensional arrangement.

Polymorphism and Its Structural Implications

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. No polymorphs of this compound have been reported in the literature. The study of polymorphism would require the discovery and analysis of different crystalline forms, which has not been undertaken for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.